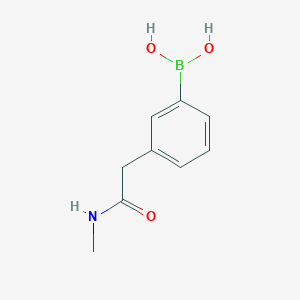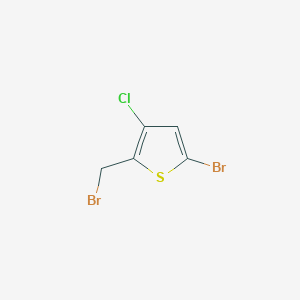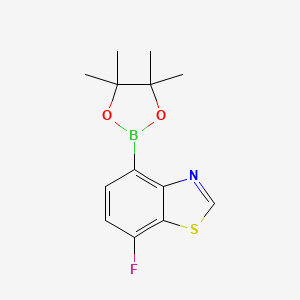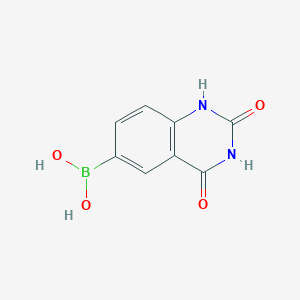
(3-(2-(Methylamino)-2-oxoethyl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(2-(Methylamino)-2-oxoethyl)phenyl)boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a methylamino and an oxoethyl group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(2-(Methylamino)-2-oxoethyl)phenyl)boronic acid typically involves the introduction of the boronic acid group to a pre-functionalized phenyl ring. One common method is the borylation of an aryl halide using a palladium catalyst in the presence of a boron reagent such as bis(pinacolato)diboron. The reaction conditions often include a base like potassium carbonate and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of boronic acids, including this compound, often employs continuous flow processes to enhance efficiency and scalability. These methods utilize automated systems to control reaction parameters precisely, ensuring consistent product quality and yield.
化学反応の分析
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form phenols or quinones.
Reduction: Reduction reactions can convert the oxoethyl group to a hydroxyl group.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Phenols or quinones.
Reduction: Hydroxyethyl derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
科学的研究の応用
Chemistry: (3-(2-(Methylamino)-2-oxoethyl)phenyl)boronic acid is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions.
Biology: In biological research, boronic acids are explored for their potential as enzyme inhibitors, particularly proteasome inhibitors, due to their ability to form reversible covalent bonds with active site serine residues.
Medicine: Boronic acids, including this compound, are investigated for their potential therapeutic applications, such as anticancer agents and antibacterial compounds.
Industry: In the industrial sector, boronic acids are utilized in the development of advanced materials, including polymers and sensors, due to their unique chemical properties.
作用機序
The mechanism of action of (3-(2-(Methylamino)-2-oxoethyl)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules, modulating their activity. The compound’s effects are mediated through pathways involving enzyme inhibition or activation, depending on the specific target.
類似化合物との比較
Phenylboronic acid: Lacks the methylamino and oxoethyl substituents, making it less versatile in certain synthetic applications.
4-(Diphenylamino)phenylboronic acid pinacol ester: Used in organic synthesis and has unique reactivity due to its electron-rich nature.
Pinacol boronic esters: Commonly used in Suzuki-Miyaura coupling reactions but differ in their structural features and reactivity.
特性
CAS番号 |
1036761-97-3 |
|---|---|
分子式 |
C9H12BNO3 |
分子量 |
193.01 g/mol |
IUPAC名 |
[3-[2-(methylamino)-2-oxoethyl]phenyl]boronic acid |
InChI |
InChI=1S/C9H12BNO3/c1-11-9(12)6-7-3-2-4-8(5-7)10(13)14/h2-5,13-14H,6H2,1H3,(H,11,12) |
InChIキー |
UCWSNRRVIFRECL-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC=C1)CC(=O)NC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-{1-[4-(chlorosulfonyl)phenyl]ethyl}carbamate](/img/structure/B15298942.png)


![rac-(1R,2R,4S)-1-(aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B15298952.png)
![1-(Methoxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B15298954.png)
![Benzaldehyde, 2-bromo-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B15298965.png)

![1-({[(Tert-butoxy)carbonyl]amino}methyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15298982.png)
![8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid dihydrochloride](/img/structure/B15298989.png)
![3,3-Difluoro-4-methylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15298995.png)

![2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-2'-one](/img/structure/B15299008.png)


